N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride is a chemical compound with the molecular formula C14-H16-Cl-N-O.Cl-H and a molecular weight of 286.22 . This compound is known for its unique structure, which includes a furfurylamine moiety linked to a p-chloro-alpha-methylphenethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride typically involves the reaction of p-chloro-alpha-methylphenethylamine with furfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a similar structure but lacking the furfuryl and chloro substituents.
N-methylphenethylamine: A methylated derivative with different chemical properties.
Furfurylamine: A compound with a furfuryl group but lacking the phenethyl moiety.
These comparisons highlight the unique structural features and chemical properties of this compound, which contribute to its distinct applications and reactivity.
Eigenschaften
CAS-Nummer |
14898-09-0 |
---|---|
Molekularformel |
C14H17Cl2NO |
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)propan-2-yl-(furan-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-11(16-10-14-3-2-8-17-14)9-12-4-6-13(15)7-5-12;/h2-8,11,16H,9-10H2,1H3;1H |
InChI-Schlüssel |
FLCXSGRXVJKPSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)Cl)[NH2+]CC2=CC=CO2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.